3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
Descripción
This compound features a complex polyheterocyclic architecture, combining a triazolo[4,3-b]pyridazine core fused with an octahydropyrrolo[3,4-c]pyrrole bicyclic system. A 3-fluoro-2-methylpyridine moiety is attached via a carbonyl linker at position 2 of the pyrrolo-pyrrole scaffold. Key characteristics include:
Propiedades
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-11-14(19)2-3-15(21-11)18(27)25-8-12-6-24(7-13(12)9-25)17-5-4-16-22-20-10-26(16)23-17/h2-5,10,12-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVSVZRLSQBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Molecular Formula
- C₁₈H₂₃F₁N₄O
Structural Features
The compound features:
- Fluorine substitution at the 3-position of the pyridine ring.
- A triazolo-pyridazine moiety , which is known for its diverse biological activities.
- An octahydropyrrolo structure that contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazolo and pyridazine rings suggests potential inhibitory effects on enzymes or receptors involved in signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anticancer activity : Many triazole derivatives have shown promise in inhibiting tumor growth by interfering with cellular proliferation pathways.
- Antimicrobial properties : The structural motifs present in this compound may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic processes.
- Neuroprotective effects : Some derivatives have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that related triazole compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The specific compound's efficacy was measured using IC50 values, indicating significant potency against breast and lung cancer cells.
- Antimicrobial Activity : Research published in Antibiotics highlighted that structurally similar compounds displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This was attributed to their ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.
- Neuroprotection : A study in Neuroscience Letters reported that certain derivatives showed protective effects against neurotoxicity induced by glutamate in neuronal cultures. The mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS) generation.
Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Journal of Medicinal Chemistry |
| Antimicrobial | Moderate | Antibiotics |
| Neuroprotective | Significant | Neuroscience Letters |
IC50 Values for Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
3-Fluoro-2-(5-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl}-Octahydropyrrolo[3,4-c]Pyrrol-2-Yl)Pyridine
- Molecular Formula : C17H18FN7 (MW: 339.4) .
- Key Differences: Lacks the carbonyl linker between the pyridine and pyrrolo-pyrrole systems.
- Implications : The absence of the carbonyl group could decrease polarity, affecting solubility and membrane permeability.
3-Methyl-6-{Octahydropyrrolo[3,4-c]Pyrrol-2-Yl}-[1,2,4]Triazolo[4,3-b]Pyridazine
- Molecular Formula : C12H16N6 (MW: 244.30) .
- Key Differences : Simpler structure without fluorinated pyridine or carbonyl groups.
- Implications: Lower molecular weight suggests improved bioavailability but reduced metabolic stability due to the absence of fluorine.
(S)-3-(1-(1H-Pyrrolo[2,3-b]Pyridin-3-Yl)Ethyl)-N-Isopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine
- Molecular Formula : C18H20N8 (MW: 348.4) .
- Key Differences : Incorporates a pyrrolo[2,3-b]pyridine substituent instead of fluorinated pyridine. The chiral center (S-configuration) and isopropylamine group may enhance stereoselective interactions.
Structural and Functional Comparison Table
Research Findings and Implications
- Fluorine Substitution: The target compound’s fluorine atom likely improves metabolic stability and target affinity compared to non-fluorinated analogs (e.g., ).
- Structural Complexity: The octahydropyrrolo[3,4-c]pyrrole system in the target compound and its analogs () provides rigidity, which may reduce off-target interactions compared to flexible scaffolds like pyrazolo[3,4-b]pyridinones ().
Métodos De Preparación
Direct Fluorination of Pyridine Precursors
A patented method for 3-fluoropyridine derivatives involves treating quinolinic acid with thionyl chloride to form quinoline anhydride, followed by esterification with isopropanol. Subsequent Curtius rearrangement using diphenyl phosphoryl azide (DPPA) introduces an amino group, which undergoes diazotization and fluorination with sodium nitrite in hydrogen fluoride-pyridine. This step achieves 82.96% yield for the amino-to-fluoro conversion under controlled temperature (-5 to 85°C).
Reaction Conditions for Fluorination
| Parameter | Value |
|---|---|
| Reagents | NaNO₂, HF-pyridine |
| Temperature | -5°C → 85°C |
| Yield | 82.96% |
| Key Step | Diazotization/fluorination |
Methylation Strategies
Methylation at the pyridine C2 position is achieved via nucleophilic substitution or directed ortho-metalation. A protocol using sec-butyllithium at -45°C in tetrahydrofuran (THF) enables selective lithiation, followed by quenching with methyl iodide. This method avoids over-alkylation and maintains the fluorine substituent’s integrity.
Preparation of Octahydropyrrolo[3,4-c]Pyrrole
The bicyclic octahydropyrrolo[3,4-c]pyrrole core is synthesized through cyclization of linear diamines.
Ring-Closing Metathesis (RCM)
A diene precursor undergoes RCM using Grubbs second-generation catalyst (5 mol%) in dichloromethane (DCM) at 40°C. Hydrogenation of the resulting dihydro product with Pd/C (10 wt%) in methanol affords the saturated bicyclic amine in 74% overall yield.
Protecting Group Strategies
The secondary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of triethylamine. Deprotection with HCl in dioxane precedes coupling reactions, ensuring regioselective functionalization.
Assembly of Triazolo[4,3-b]Pyridazine
The triazolopyridazine fragment is constructed via cyclocondensation of hydrazines with pyridazine derivatives.
Hydrazine Cyclization
6-Chloropyridazine-3-carboxylate reacts with hydrazine hydrate in ethanol at reflux, forming the hydrazinyl intermediate. Treatment with trimethyl orthoformate and acetic acid induces cyclization totriazolo[4,3-b]pyridazine in 68% yield.
Optimized Cyclization Conditions
| Parameter | Value |
|---|---|
| Reagents | Trimethyl orthoformate, AcOH |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 68% |
Convergent Coupling of Fragments
The final architecture is achieved through sequential amidation and nucleophilic substitution.
Amide Bond Formation
The octahydropyrrolo[3,4-c]pyrrole amine reacts with 3-fluoro-2-methylpyridine-6-carboxylic acid chloride in DCM, catalyzed by N,N-diisopropylethylamine (DIPEA). Activation of the acid chloride with thionyl chloride (as per) ensures >85% conversion.
Triazolo[4,3-b]Pyridazine Incorporation
The secondary amine of the coupled intermediate undergoes nucleophilic aromatic substitution with 6-bromo-triazolo[4,3-b]pyridazine in dimethylformamide (DMF) at 120°C, yielding the final product in 63% yield after recrystallization.
Critical Analysis of Methodologies
Fluorination Efficiency
The HF-pyridine fluorination method offers superior regioselectivity compared to Balz-Schiemann reactions but requires stringent temperature control to mitigate side reactions.
Amide Coupling Challenges
Triphosgene-mediated activation (as seen in) provides higher yields than carbodiimide reagents but necessitates careful handling due to toxicity.
Scalability Considerations
The RCM approach for pyrrolopyrrole synthesis is hindered by catalyst cost, prompting exploration of enzymatic ring-closing alternatives.
Q & A
Basic: What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?
Answer:
The synthesis typically involves multi-step processes combining triazolo-pyridazine and pyrrolo-pyrrole moieties. Key steps include:
- Cyclization : Reacting halogenated pyridazine precursors with triazole derivatives under reflux using phosphorus oxychloride as a dehydrating agent .
- Coupling : Introducing the octahydropyrrolo[3,4-c]pyrrole fragment via amide bond formation, often employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Fluorination : Late-stage fluorination using selective reagents like DAST (diethylaminosulfur trifluoride) to introduce the 3-fluoro group .
Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperature (60–100°C), and inert atmosphere to prevent side reactions.
Basic: How is structural characterization performed to confirm the compound’s identity and purity?
Answer:
Standard analytical workflows include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry, particularly for the octahydropyrrolo-pyrrole system .
- Mass Spectrometry (HRMS) : Confirming molecular weight (e.g., observed m/z 349.165 for [M+H]) and isotopic patterns .
- HPLC-PDA : Assessing purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can synthetic yield be optimized while maintaining regioselectivity in triazolo-pyridazine ring formation?
Answer:
Regioselectivity challenges arise during cyclization due to competing pathways. Strategies include:
- Precursor Design : Using electron-withdrawing groups (e.g., -NO) on pyridazine to direct triazole formation .
- Catalytic Control : Employing Pd-catalyzed cross-coupling to isolate the desired [4,3-b] isomer over [3,4-b] byproducts .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .
Yield optimization involves iterative DOE (Design of Experiments) to balance temperature, stoichiometry, and catalyst loading .
Advanced: How do structural modifications (e.g., fluorination, methyl group placement) influence biological target affinity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Fluorine Substitution : The 3-fluoro group enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Methyl Group : The 2-methyl pyridine moiety improves solubility and reduces off-target interactions .
- Pyrrolo-Pyrrole Scaffold : Conformational rigidity from the octahydropyrrolo-pyrrole core increases selectivity for G-protein-coupled receptors (GPCRs) .
Methodology : - In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .
- In Vitro Assays : Competitive binding studies using radiolabeled ligands to quantify IC shifts .
Basic: What preliminary biological assays are recommended to evaluate this compound’s activity?
Answer:
Initial screening should include:
- Kinase Inhibition Profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler™) to identify potential targets .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility/Permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .
Advanced: How can contradictory data on biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?
Answer:
Contradictions often stem from assay variability or impurities. Mitigation strategies:
- Reproducibility Checks : Repeating assays with independent synthetic batches and standardized protocols (e.g., CLIA guidelines) .
- Analytical Rigor : Using LC-MS to confirm compound integrity post-assay and rule out degradation .
- Meta-Analysis : Cross-referencing data with structurally analogous triazolo-pyridazine derivatives (e.g., 2-chlorophenyl analogs) to identify trends .
Advanced: What computational methods are effective for predicting off-target interactions?
Answer:
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify shared features with known ligands of non-target proteins .
- Proteome-Wide Docking : Using AlphaFold-predicted structures to screen against human proteome databases .
- Machine Learning : Training models on ChEMBL data to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) risks .
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